molecular formula C15H21N3S B7460259 N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B7460259
M. Wt: 275.4 g/mol
InChI Key: CQNKPQYGAISZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a member of the thieno[2,3-d]pyrimidine family of compounds, which are known to have a wide range of biological activities. In

Scientific Research Applications

N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit the activity of the protein kinase CK1δ, which is involved in a variety of cellular processes including circadian rhythm regulation, DNA damage response, and Wnt signaling. By inhibiting CK1δ, this compound can be used to study the role of this protein kinase in various biological processes.

Mechanism of Action

N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine selectively inhibits the activity of CK1δ by binding to the ATP-binding pocket of the kinase. This prevents the kinase from phosphorylating its substrates, which in turn affects the downstream signaling pathways that are regulated by CK1δ.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific biological process being studied. For example, inhibition of CK1δ by this compound has been shown to affect circadian rhythm regulation, DNA damage response, and Wnt signaling. In addition, this compound has also been shown to have antiproliferative effects in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine in lab experiments is its selectivity for CK1δ. This allows researchers to specifically study the role of this protein kinase in various biological processes. However, one limitation of using this compound is its potential off-target effects. While it has been shown to be selective for CK1δ, it is possible that it may also affect other protein kinases or cellular processes.

Future Directions

There are several future directions for the study of N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine. One direction is to further explore its antiproliferative effects in cancer cells and its potential as a cancer therapeutic. Another direction is to study its effects on other biological processes that are regulated by CK1δ, such as autophagy and apoptosis. Additionally, the development of more selective and potent CK1δ inhibitors based on the structure of this compound could also be a future direction.

Synthesis Methods

The synthesis of N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves a multistep process that starts with the reaction of 2-aminothiophene with acetic anhydride to form 2-acetylaminothiophene. This intermediate is then reacted with 2,3-dichloro-5,6-dimethylpyrazine to form 2-(2,3-dichloro-5,6-dimethylpyrazin-2-yl)thiophene. The final step involves the reaction of this intermediate with cycloheptylamine to form this compound.

properties

IUPAC Name

N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3S/c1-10-11(2)19-15-13(10)14(16-9-17-15)18-12-7-5-3-4-6-8-12/h9,12H,3-8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNKPQYGAISZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.